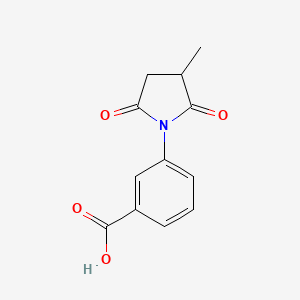

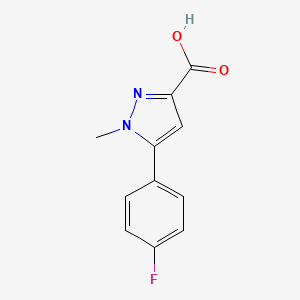

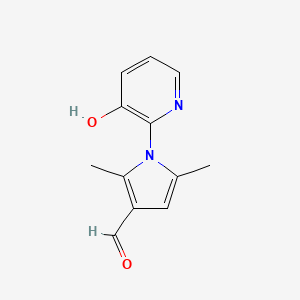

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

カタログ番号 B1309068

CAS番号:

832739-55-6

分子量: 233.22 g/mol

InChIキー: XYGODKUTURWIHD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid” is a compound used for proteomics research . It has a molecular formula of C12H11NO4 and a molecular weight of 233.22 .

Synthesis Analysis

The synthesis of similar compounds involves dissolving the acid and pyrrolidin-2,5-dione in anhydrous dichloromethane, adding N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture, and stirring at room temperature for 24 hours. The reaction mixture is then filtered, concentrated under reduced pressure, and the resulting intermediate is dissolved in a mixture of water and ethyl acetate. Sodium hydroxide is added to the solution, and the reaction mixture is stirred at room temperature for 2 hours. The product is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the final product.Molecular Structure Analysis

The InChI code for the compound is 1S/C11H9NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-3,6H,4-5H2,(H,15,16) . This indicates the presence of a pyrrolidin-2,5-dione ring attached to a benzoic acid group.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s IUPAC name is 3-(2,5-dioxo-1-pyrrolidinyl)benzoic acid .科学的研究の応用

Anticonvulsant Research

- Application Summary: This compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties. These derivatives have been tested for their effectiveness in treating epilepsy, a common neurological disorder with a high level of drug resistance .

- Methods of Application: The researchers applied an optimized coupling reaction to yield several hybrid compounds. These compounds were then tested in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

- Results: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg). The most plausible mechanism of action of 30 involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Synthesis of Hybrid Compounds

- Application Summary: This compound has been used in the synthesis of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure. These compounds have potential anticonvulsant and antinociceptive (pain-relieving) properties .

- Methods of Application: The researchers synthesized a series of new compounds and evaluated their anticonvulsant activity in animal models of epilepsy (maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests) .

- Results: The most promising compound, 3- (3-methylthiophen-2-yl)-1- (3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4), showed higher ED 50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) (62.14 mg/kg vs. 252.7 mg/kg (VPA) in the MES test, and 75.59 mg/kg vs. 130.6 mg/kg (VPA) and 221.7 mg/kg (ETX) in the 6 Hz test, respectively) .

Monoclonal Antibody Production

- Application Summary: This compound has been used to improve monoclonal antibody production in a Chinese hamster ovary cell culture .

- Methods of Application: The researchers screened 23,227 chemicals and found that this compound increased monoclonal antibody production. It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

- Results: The compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Protein-Protein Interaction Studies

- Application Summary: This compound has been used in the study of protein-protein interactions (PPIs), structural dynamics, and the quest for targeting “undruggable” protein targets .

- Methods of Application: The researchers used this compound as a crosslinker in tandem mass spectrometry studies .

- Results: The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation .

Protein-Protein Interaction Studies

- Application Summary: This compound has been used in the study of protein-protein interactions (PPIs), structural dynamics, and the quest for targeting “undruggable” protein targets .

- Methods of Application: The researchers used this compound as a crosslinker in tandem mass spectrometry studies .

- Results: The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation .

Targeting KRAS G12D/V and MDM2 Proteins

- Application Summary: This compound has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .

- Methods of Application: The researchers used this compound in cell-based assays to study its effects on the degradation of KRAS G12D/V and MDM2 proteins .

- Results: The compound was found to suppress the signaling of these proteins, which are often implicated in cancer, without causing non-specific cytotoxic effects .

将来の方向性

特性

IUPAC Name |

3-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-4,6-7H,5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGODKUTURWIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231912 | |

| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

CAS RN |

832739-55-6 | |

| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)